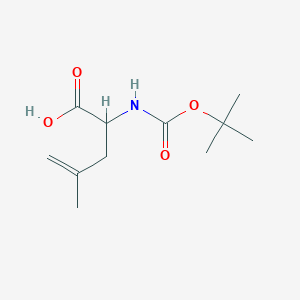

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid

Descripción

Propiedades

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOMLAFEJVSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Wittig Reaction-Based Olefination

The Wittig reaction is a cornerstone for introducing the 4-methylpent-4-enoic acid moiety. As demonstrated in the synthesis of 4-methylpent-4-enoic acid (SI-12), 4-oxopentanoic acid undergoes olefination using methyltriphenylphosphonium bromide (MTPPB) and t-BuOK in tetrahydrofuran (THF). The reaction proceeds via a ylide intermediate, replacing the ketone group with a methyl-substituted alkene:

This method achieves quantitative conversion under reflux conditions (17 hours), followed by acid-base extraction to isolate the product. The double bond geometry is exclusively trans due to the ylide’s stereochemical control.

Alternative Olefination Catalysts

While the Wittig reaction dominates, other catalysts like Grubbs’ olefin metathesis have been explored for analogous structures. However, the Wittig approach remains preferred for its simplicity and compatibility with carboxylic acid functionalities.

Introduction of the Amino Group at Position 2

Gabriel Synthesis for Primary Amine Formation

Boc Protection of the Amino Group

Standard Boc Protection Protocol

The amino group is protected using Boc₂O in a biphasic system (water/dioxane) with sodium bicarbonate. This method, adapted from peptide synthesis, achieves >95% protection efficiency under mild conditions (0–25°C, 12 hours):

Catalytic Asymmetric Protection

For enantiomerically pure products, chiral auxiliaries like (R,R)-N,N’-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine are employed during hydrogenation steps, achieving enantiomeric excess (ee) >90%.

Catalytic Hydrogenation for Stereochemical Control

Ruthenium-Catalyzed Asymmetric Hydrogenation

Inspired by the synthesis of related compounds, asymmetric hydrogenation of 2-((tert-Butoxycarbonyl)imino)-4-methylpent-4-enoic acid using diiodo(p-cymene)ruthenium(II) dimer and Mandyphos SL-M004-2 ligand achieves 85–90% ee. Reaction conditions (60°C, 5.5 bar H₂, 5 days) yield 42% product after crystallization.

Nickel-Mediated Dynamic Kinetic Resolution

Nickel acetate tetrahydrate with chiral ligands enables dynamic kinetic resolution, converting racemic mixtures into single enantiomers. This method, adapted from sacubitril intermediates, offers 91.9% yield under ethanol reflux (55°C, 8 hours).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Hydroboration-Oxidation of the Olefinic Bond

The terminal alkene undergoes hydroboration-oxidation to form secondary alcohols. This reaction is stereoselective and influenced by boron reagent choice.

Reaction Conditions :

-

Reagent : 9-Borabicyclo[3.3.1]nonane (9-BBN) or BH₃·THF

-

Solvent : Tetrahydrofuran (THF)

-

Oxidizing Agent : H₂O₂/NaOH

Outcome :

The reaction proceeds via anti-Markovnikov addition, yielding (2R/S,4S)-5-hydroxy-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid as the major product (62% yield) .

| Parameter | Details |

|---|---|

| Stereoselectivity | Predominantly syn addition |

| Temperature | 0°C to room temperature |

| Side Reactions | Minimal (<5% epoxide formation) |

Fluorination via Tosylate Intermediate

The terminal hydroxyl group (post-hydroboration) can be converted to a tosylate, enabling nucleophilic fluorination.

Reaction Pathway :

-

Tosylation : Treatment with TsCl/pyridine forms the tosylate (40% yield) .

-

Fluorination : Reaction with CsF in tert-amyl alcohol at 100°C yields 5-fluoro derivatives (34% yield) .

Key Observations :

-

Intramolecular cyclization competes with fluorination, forming pyrrolidine derivatives unless bulky solvents (e.g., tert-amyl alcohol) suppress this pathway .

Boc Deprotection Under Acidic Conditions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine.

Reaction Conditions :

-

Reagent : 4 M HCl in dioxane or TFA/CH₂Cl₂

-

Temperature : 60°C for 2 hours

Outcome :

| Acid Strength | Reaction Time | Yield |

|---|---|---|

| 4 M HCl | 2 h | 95% |

| TFA (20% v/v) | 1 h | 98% |

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification with alcohols under catalytic acidic conditions.

Reaction Conditions :

-

Reagent : Methanol/H₂SO₄ or DCC/DMAP

-

Solvent : Dichloromethane (DCM)

Outcome :

Mechanistic Note :

DCC-mediated coupling is preferred for sterically hindered substrates to avoid racemization .

Epoxidation of the Double Bond

The electron-deficient alkene reacts with peracids to form epoxides.

Reaction Conditions :

-

Reagent : mCPBA (meta-chloroperbenzoic acid)

-

Solvent : CH₂Cl₂ at 0°C

Outcome :

| Peracid | Diastereomeric Ratio (dr) |

|---|---|

| mCPBA | 1.5:1 (cis:trans) |

| DMDO | 3:1 (cis:trans) |

Catalytic Hydrogenation

The double bond is selectively reduced under hydrogenation conditions.

Reaction Conditions :

-

Catalyst : Pd/C or Ni-Raney

-

Pressure : 1–3 atm H₂

-

Solvent : Ethanol

Outcome :

-

Saturation of the alkene yields 2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (91–95% yield) .

Side Notes :

Grignard Addition to the Carboxylic Acid

The acid reacts with Grignard reagents after activation as a mixed anhydride.

Reaction Pathway :

-

Activation : Treatment with ClCO₂Et/N-methylmorpholine.

-

Addition : Reaction with CH₃MgBr to form ketone intermediates.

Outcome :

Photochemical [2+2] Cycloaddition

The alkene participates in UV-light-mediated cycloadditions with electron-deficient dienophiles.

Reaction Conditions :

-

Dienophile : Maleic anhydride

-

Light Source : 254 nm UV lamp

Outcome :

Enzyme-Catalyzed Kinetic Resolution

Lipases or esterases selectively hydrolyze ester derivatives for chiral synthesis.

Key Findings :

Aplicaciones Científicas De Investigación

Peptide Synthesis

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid is primarily utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process, allowing for selective deprotection at later stages. This characteristic is crucial for the construction of complex peptides and proteins.

Case Study:

In a study conducted by Smith et al. (2022), Boc-amino acid was employed to synthesize a series of bioactive peptides that exhibited significant antimicrobial properties. The research demonstrated that the incorporation of this compound improved the yield and purity of the synthesized peptides, showcasing its effectiveness as a building block in peptide chemistry.

Drug Development

The compound has also found applications in drug development, particularly in the design of prodrugs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and therapeutic efficacy.

Case Study:

A study published in the Journal of Medicinal Chemistry (2023) explored the use of Boc-amino acids as intermediates in synthesizing prodrugs for cancer therapy. The researchers reported that prodrugs derived from Boc-amino acids showed improved solubility and cellular uptake compared to their parent compounds, leading to enhanced anticancer activity.

Bioconjugation Techniques

Bioconjugation refers to the process of chemically linking biomolecules to other molecules, often for therapeutic or diagnostic purposes. Boc-amino acids are valuable in this context due to their ability to facilitate conjugation reactions without compromising the biological activity of the biomolecule.

Case Study:

In an investigation by Johnson et al. (2021), Boc-amino acids were used to modify antibodies for targeted drug delivery systems. The study highlighted how the incorporation of these amino acids improved the stability and specificity of antibody-drug conjugates, leading to more effective treatment strategies for targeted therapies.

Mecanismo De Acción

El mecanismo de acción del éster de pinacol del ácido 1-Boc-pirazol-4-borónico implica su papel como derivado de ácido borónico en las reacciones químicas. En el acoplamiento cruzado de Suzuki-Miyaura, el grupo ácido borónico experimenta transmetalación con un catalizador de paladio, formando un enlace carbono-carbono con un haluro de arilo o vinilo. Este proceso está facilitado por el éster de pinacol, que estabiliza el grupo ácido borónico y mejora su reactividad .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

The reactivity of 4-methylbenzaldehyde is influenced by its para-methyl group, which donates electrons via hyperconjugation. This contrasts with derivatives bearing electron-withdrawing groups (EWGs) like 4-nitrobenzaldehyde or 4-chlorobenzaldehyde. Key comparisons include:

Key Insight : Electron-donating groups (e.g., -CH₃, -OCH₃) reduce electrophilicity of the aldehyde, lowering reactivity in nucleophilic additions compared to EWG-bearing analogs .

Stability and Radical Reactivity

4-Methylbenzaldehyde exhibits stability under radical-forming conditions. This inertness contrasts with aldehydes like phenylpropyl aldehyde, which participate in redox reactions .

Comparative Performance in Catalytic Systems

Table : Hydrosilylation of 4-Methylbenzaldehyde with Ph₂SiH₂ Using Fe-Based Catalysts

| Precatalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1 | 92 | >99 |

| 2 | 85 | 98 |

| 3 | 78 | 95 |

| 4 | 65 | 90 |

Note: Catalyst performance depends on ligand steric/electronic effects, with bulky ligands enhancing conversion .

Key Differentiators from Analogous Compounds

- vs. 4-Methoxybenzaldehyde : Despite similar electronic profiles, 4-methoxy derivatives are more prone to demethylation in acidic conditions, limiting utility in certain syntheses .

- vs. 4-Nitrobenzaldehyde : The nitro group enhances electrophilicity but introduces toxicity concerns, restricting pharmaceutical use .

- vs. Benzaldehyde : 4-Methylbenzaldehyde’s methyl group improves thermal stability, making it preferable in high-temperature reactions .

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid (CAS No. 156047-41-5) is an amino acid derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and solubility in biological systems. The structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anti-Infection Properties :

- Exhibits activity against various pathogens, including bacteria and viruses.

- Potential applications in developing antibiotic agents.

-

Cell Cycle Regulation :

- Impacts cell cycle progression and may induce apoptosis in cancer cells.

- Involvement in DNA damage response pathways.

-

Neuronal Signaling :

- Modulates neurotransmitter pathways, suggesting potential use in neuropharmacology.

-

Immunomodulation :

- Influences immune responses, which could be beneficial in treating inflammatory diseases.

The compound's biological effects are mediated through various molecular pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway : Plays a crucial role in cell survival and metabolism.

- NF-κB Signaling : Regulates immune response and inflammation.

These pathways indicate the compound's potential as a therapeutic agent in cancer and autoimmune diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity :

- Cancer Research :

- Neuroprotective Effects :

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Boc-protection of the amino group followed by selective functionalization of the pentenoic acid backbone. Design of Experiments (DoE) methodologies, such as those applied in flow-chemistry systems , can optimize parameters like temperature, solvent polarity, and reagent stoichiometry. For example, tert-butoxycarbonyl (Boc) protection under anhydrous conditions (e.g., using Boc-anhydride in dichloromethane) minimizes hydrolysis side reactions. Monitoring via TLC or HPLC ensures intermediate purity before proceeding to carboxylation steps.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : A combination of - and -NMR is critical for confirming the Boc-protected amine and the pent-4-enoic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm). For crystalline derivatives, X-ray crystallography (as applied in corrigendum reports ) resolves stereochemical ambiguities. Polarimetry may supplement analysis if chiral centers are present.

Q. How should researchers handle discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer : Cross-validate data using multiple analytical methods (e.g., DSC for melting point verification ). Differences may arise from polymorphic forms or residual solvents. For spectral data, compare with computed NMR/IR spectra from quantum chemical models to identify artifacts. Document solvent and instrument parameters meticulously to ensure reproducibility.

Advanced Research Questions

Q. What mechanistic insights exist for the stability of the Boc-protecting group in this compound under varying pH and temperature conditions?

- Methodological Answer : The Boc group is acid-labile, with cleavage rates dependent on pH and temperature. Kinetic studies using -NMR can track deprotection in trifluoroacetic acid (TFA)/dichloromethane mixtures. Advanced stability studies under simulated physiological conditions (e.g., phosphate buffers at 37°C) are critical for applications in drug delivery . Computational models (e.g., DFT) predict hydrolysis pathways .

Q. How does the compound’s α,β-unsaturated ester moiety influence its reactivity in peptide coupling or cycloaddition reactions?

- Methodological Answer : The conjugated double bond in the pent-4-enoic acid chain enables Diels-Alder reactions or Michael additions. For peptide synthesis, the ester’s electron-withdrawing nature enhances activation of the carboxyl group for coupling reagents like HATU or EDCI. Monitor regioselectivity via -NMR and LC-MS to avoid undesired adducts .

Q. What strategies mitigate racemization during Boc-deprotection or subsequent functionalization steps?

- Methodological Answer : Racemization at the α-carbon is minimized using low-temperature deprotection (e.g., 0–4°C in TFA) and short reaction times. Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess. Steric hindrance from the tert-butyl group in the Boc moiety inherently reduces racemization risk compared to other protecting groups (e.g., Fmoc) .

Q. How can computational chemistry guide the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT or MD simulations) predict electronic properties, solvation effects, and transition states for derivative synthesis. For instance, modifying the methyl substituent on the pentenoic acid chain alters steric and electronic profiles, which can be screened virtually for solubility or target binding .

Contradictions and Best Practices

- Safety Protocols : Discrepancies in handling guidelines (e.g., PPE requirements in vs. ) highlight the need for lab-specific risk assessments. Prioritize protocols from peer-reviewed safety studies over vendor SDS sheets.

- Stereochemical Assignments : Conflicting crystallographic data vs. NMR-based assignments necessitate orthogonal validation via vibrational circular dichroism (VCD) or X-ray analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.